molecular formula C8H6INS B1270502 6-Iodo-2-methyl-1,3-benzothiazole CAS No. 68867-20-9

6-Iodo-2-methyl-1,3-benzothiazole

Cat. No. B1270502
CAS RN: 68867-20-9
M. Wt: 275.11 g/mol
InChI Key: YVXGKAZJAUWMPM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives, including compounds similar to 6-iodo-2-methyl-1,3-benzothiazole, often involves the reaction of anilines with carbon disulfide in the presence of iodine and oxidative conditions. A notable approach includes the copper-catalyzed double C-S bond formation from N-benzyl-2-iodoaniline and potassium sulfide, highlighting a method for introducing the thiazole core alongside the iodine substituent (Zhang et al., 2014). Additionally, molecular iodine has been utilized for the divergent synthesis of benzothiazoles through oxidative cyclization processes, indicating the versatility of iodine in these syntheses (Naresh, Kant, & Narender, 2014).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives, including those similar to 6-iodo-2-methyl-1,3-benzothiazole, has been extensively studied using techniques such as X-ray crystallography. These studies reveal intricate details about the spatial arrangement of atoms, bond lengths, angles, and the impact of substitutions like iodine on the overall geometry. For instance, the crystal structures of disubstituted 1,3-benzothiazoles exhibit patterns of hydrogen and halogen bonding, alongside π–π aromatic interactions, providing insights into the molecular interactions and stability of these compounds (Čičak et al., 2010).

Chemical Reactions and Properties

Benzothiazoles, including 6-iodo-2-methyl-1,3-benzothiazole, can participate in various chemical reactions due to the reactive sites provided by the nitrogen, sulfur, and iodine atoms. These compounds have been used in reactions involving palladium/copper-mediated Sonogashira coupling, showcasing their utility in forming C-C bonds and introducing new functional groups (Kamali, Habibi, & Nasrollahzadeh, 2009). The presence of iodine significantly enhances the reactivity, making them suitable for cross-coupling reactions.

Scientific Research Applications

Antitumor Applications

  • Antitumor Agent Development : 6-Iodo-2-methyl-1,3-benzothiazole derivatives show promise in antitumor applications. One study discusses the development of 2-(4-aminophenyl)benzothiazoles as potent and selective antitumor agents, effective against various human cancer cell lines like breast, ovarian, lung, renal, and colon carcinoma (Bradshaw, Stevens, & Westwell, 2001).

Photodynamic Therapy

  • Photosensitizers for Photodynamic Therapy (PDT) : Iodinated squarylium cyanine dyes derived from 6-iodo-1,3-benzothiazole have been synthesized as potential photosensitizers for PDT. These compounds show effective generation of singlet oxygen, a crucial aspect in photodynamic therapy (Santos et al., 2005).

Neuroimaging in Alzheimer’s Disease

  • Amyloid Imaging Agents in Alzheimer’s : Benzothiazole derivatives, including those using iodine, have been developed for imaging amyloid plaques in Alzheimer’s disease. These compounds can be used with PET or SPECT imaging, aiding in the in vivo detection and quantitation of amyloid deposits in the brain (Wang et al., 2007).

Other Applications

  • Antibacterial and Entomological Activities : Certain benzothiazole derivatives containing benzimidazole and imidazoline moieties show significant antibacterial and entomological activities (Chaudhary et al., 2011).
  • Antimicrobial Screening : 4-Thiazolidinones of nicotinic acid with 2-amino-6-methylbenzothiazole have been studied for their antimicrobial properties against various bacterial and fungal species (Patel & Shaikh, 2010).
  • Molecular Interactions and Crystal Structures : The crystal structures of certain 6,7-disubstituted 1,3-benzothiazole derivatives, including 6-iodo variants, have been studied to understand their molecular interactions, including hydrogen and halogen bonding patterns (Čičak et al., 2010).
  • Corrosion Inhibition : Derivatives like 2-hydrazino-6-methyl-benzothiazole are effective corrosion inhibitors for mild steel in acidic solutions, demonstrating the utility of benzothiazole compounds in material science (Ajmal, Mideen, & Quraishi, 1994).

Safety And Hazards

6-Iodo-2-methyl-1,3-benzothiazole is classified as non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects .

Future Directions

The future directions of research involving 6-Iodo-2-methyl-1,3-benzothiazole are not explicitly mentioned in the search results .

properties

IUPAC Name

6-iodo-2-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INS/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXGKAZJAUWMPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Iodo-2-methyl-1,3-benzothiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Đaković, H Čičak - Acta Crystallographica Section E: Structure …, 2011 - scripts.iucr.org
The title compound, C8H6INS, is essentially planar, the largest deviation from the mean plane being for the I atom [0.075 (3) Å]. The crystal structure is mainly stabilized by …
Number of citations: 1 scripts.iucr.org
PF Santos, LV Reis, I Duarte, JP Serrano… - Helvetica Chimica …, 2005 - Wiley Online Library
Several (multiply) iodinated squarylium cyanine dyes of type 1 and 8 (see Scheme and Table), derived from 1,3‐benzothiazole and 6‐iodo‐1,3‐benzothiazole, were synthesized as …
Number of citations: 64 onlinelibrary.wiley.com
KM Shafeekh, MS Soumya, MA Rahim… - Photochemistry and …, 2014 - Wiley Online Library
Here, we report the synthesis, photophysical properties and photodynamic effects in DLA live cells of three water soluble squaraine dyes, viz. bisbenzothiazolium squaraine dyes SQMI …
Number of citations: 30 onlinelibrary.wiley.com
D Romani, SA Brandán - Computational and Theoretical Chemistry, 2015 - Elsevier
In this work, the structural, electronic and vibrational properties of 6-Nitro-1,3-benzothiazole-2(3H)-thione and their 2-thiol tautomer were studied by using density functional theory (DFT) …
Number of citations: 48 www.sciencedirect.com
MS Soumya, KM Shafeekh, S Das… - Chemico-Biological …, 2014 - Elsevier
Photodynamic therapy (PDT) is emerging as a promising non-invasive treatment for cancers. It involves three key components; a photosensitizer, light and tissue oxygen. Even though …
Number of citations: 23 www.sciencedirect.com

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